D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine
Description
Structure and Properties D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine (abbreviated as D-Phe-D-Ala-D-Phe-D-Phe-D-Phe for clarity) is a synthetic pentapeptide composed entirely of D-amino acids. Its backbone consists of alternating D-phenylalanine (D-Phe) and D-alanine (D-Ala) residues (Figure 1). Key properties include:
- Molecular Formula: C55H57N5O7
- Molecular Weight: ~924.06 g/mol (calculated based on individual amino acid masses) .
- Stereochemistry: All residues are D-configured, conferring resistance to proteolytic degradation compared to L-amino acid peptides .
Synthesis and Applications This compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Its all-D configuration enhances metabolic stability, making it a candidate for drug delivery systems or antimicrobial agents targeting D-amino acid-recognizing pathways .
Properties
CAS No. |
644996-98-5 |
|---|---|
Molecular Formula |
C39H43N5O6 |
Molecular Weight |
677.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H43N5O6/c1-26(41-36(46)31(40)22-27-14-6-2-7-15-27)35(45)42-32(23-28-16-8-3-9-17-28)37(47)43-33(24-29-18-10-4-11-19-29)38(48)44-34(39(49)50)25-30-20-12-5-13-21-30/h2-21,26,31-34H,22-25,40H2,1H3,(H,41,46)(H,42,45)(H,43,47)(H,44,48)(H,49,50)/t26-,31-,32-,33-,34-/m1/s1 |
InChI Key |
DZWCVGZYINIDAP-WDZGTRJISA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first D-phenylalanine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (D-alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-phenylalanine) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or side chains.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of reduced peptides or amino alcohols.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential effects on cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit enzymes involved in pain signaling pathways, leading to analgesic effects. The phenylalanine residues contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
D-Phenylalanine Derivatives
(a) D-Phenylalanine (D-Phe)
- Molecular Formula: C9H11NO2
- Molecular Weight : 165.19 g/mol
- CAS No.: 673-06-3
- Key Features :
(b) α-Methyl-D-Phenylalanine
- Molecular Formula: C10H13NO2
- Molecular Weight : 179.22 g/mol
- CAS No.: 17350-84-4
- Key Features: Contains a methyl group at the α-carbon, sterically hindering enzymatic processing. Used to study substrate specificity of aminoacyl-tRNA synthetases .
Dipeptides and Tripeptides
(a) D-Alanyl-D-Alanine (D-Ala-D-Ala)
- Molecular Formula : C6H12N2O3
- Molecular Weight : 160.17 g/mol
- CAS No.: 923-16-0
- Key Features :
(b) D-Phenylalanyl-D-Alanine (D-Phe-D-Ala)
Modified D-Phenylalanine Analogs
(a) 3-Amino-D-Phenylalanine
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.20 g/mol
- CAS No.: 1241680-19-2
- Key Features: Contains an additional amino group on the phenyl ring, enabling conjugation for fluorescent probes .
(b) 4-Iodo-D-Phenylalanine
Comparative Analysis Table
Biological Activity
D-Phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine (D5Phe) is a synthetic peptide composed of alternating D-phenylalanine and D-alanine residues. This compound has garnered interest in the fields of pharmacology and biochemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of D5Phe, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
D5Phe is a cyclic peptide that exhibits a high degree of stability due to the presence of D-amino acids, which are resistant to enzymatic degradation compared to their L-counterparts. The molecular formula for D5Phe is with a molecular weight of approximately 570.67 g/mol. Its structure can be represented as follows:
Analgesic Effects
Research indicates that D5Phe may exhibit analgesic properties similar to those observed with other phenylalanine derivatives. The mechanism proposed involves the inhibition of enkephalin degradation, thereby enhancing the analgesic effects mediated by opioid receptors. Enkephalins are endogenous peptides that bind to mu and delta opioid receptors, which are crucial for pain modulation .
The biological activity of D5Phe can be attributed to several mechanisms:
- Enkephalinase Inhibition : Similar to DL-phenylalanine, D5Phe may inhibit carboxypeptidase A, an enzyme responsible for degrading enkephalins, thus prolonging their action .
- Neurotransmitter Modulation : The compound may influence neurotransmitter synthesis through its role as a precursor in the metabolic pathways leading to catecholamines .
In Vivo Studies
A study examining the effects of various phenylalanine derivatives on pain response showed that compounds similar to D5Phe significantly reduced pain perception in animal models. The analgesic effects were correlated with increased levels of endogenous opioids .
Clinical Trials
Although there are no direct clinical trials specifically targeting D5Phe, analogous compounds have undergone evaluation for their therapeutic potential in managing chronic pain and depression. For instance, DL-phenylalanine has shown promise in clinical settings for pain relief and mood enhancement .
Comparative Analysis with Other Compounds
| Compound | Molecular Formula | Main Activity | Mechanism of Action |
|---|---|---|---|
| D5Phe | C30H38N6O5 | Analgesic, Potential Antidepressant | Enkephalinase inhibition |
| DL-Phenylalanine | C9H11NO2 | Analgesic, Antidepressant | Increases norepinephrine/dopamine levels |
| L-Phenylalanine | C9H11NO2 | Precursor for neurotransmitters | Competitive antagonist at NMDA receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
